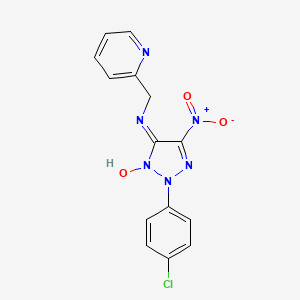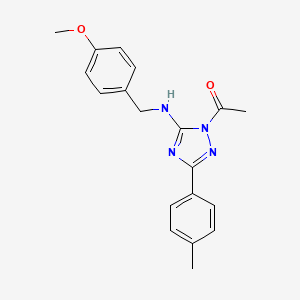![molecular formula C15H14N2O6 B4190144 5-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4190144.png)
5-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-1,3-phenylene diacetate
Vue d'ensemble
Description
5-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-1,3-phenylene diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIAD, and it is a white powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of MIAD is not completely understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MIAD has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing them from forming toxic aggregates.
Biochemical and Physiological Effects:
MIAD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. MIAD has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MIAD in lab experiments is that it is a relatively stable compound that is easy to synthesize. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using MIAD in lab experiments is that its mechanism of action is not completely understood. This makes it difficult to design experiments that will accurately measure its effects.
Orientations Futures
There are several future directions for research on MIAD. One area of research is to further investigate its potential use in the treatment of cancer. This could involve studying its effects on different types of cancer cells and in different animal models. Another area of research is to investigate its potential use in the treatment of Alzheimer's disease. This could involve studying its effects on amyloid-beta peptides in different animal models. Finally, there is potential for MIAD to be used in the development of new drugs for other diseases, such as inflammatory diseases. Further research is needed to fully understand the potential of MIAD in these areas.
Applications De Recherche Scientifique
MIAD has been extensively studied for its potential applications in various fields. One of the most promising applications of MIAD is in the field of cancer research. MIAD has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis in cancer cells, which leads to their death. MIAD has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
[3-acetyloxy-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-8-4-14(17-23-8)16-15(20)11-5-12(21-9(2)18)7-13(6-11)22-10(3)19/h4-7H,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLUFWIFMGEQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Acetyloxy-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4190065.png)
![(3aS*,6aS*)-2-benzyl-5-(4-methoxybenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4190068.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B4190069.png)

![dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate](/img/structure/B4190079.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4190097.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4190104.png)
![6-chloro-4-[3-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4190108.png)


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B4190166.png)
![N-(4-methylbenzyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4190173.png)